7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in various scientific fields. Its structure includes a tetrahydrofuran ring, a thienopyrimidine core, and multiple hydroxyl groups, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thienopyrimidine core allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .
Uniqueness
The uniqueness of 7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12N2O5S |
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Molecular Weight |
284.29 g/mol |
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2O5S/c14-1-5-7(15)8(16)9(18-5)10-6-4(2-19-10)11(17)13-3-12-6/h2-3,5,7-9,14-16H,1H2,(H,12,13,17)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
UDETWAIEMXXFKP-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O |
Canonical SMILES |
C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CNC2=O |
Origin of Product |
United States |
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